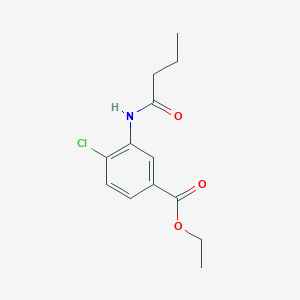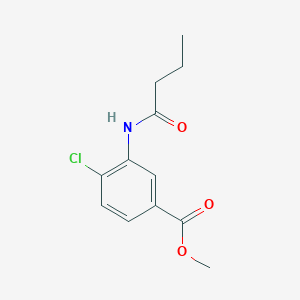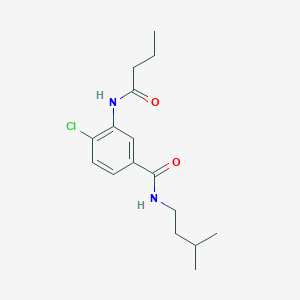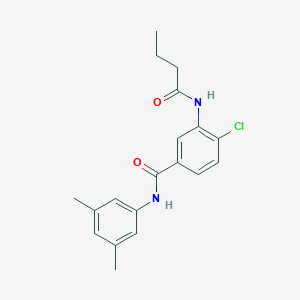![molecular formula C24H24N2O5 B309368 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide, also known as TMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide exerts its effects through the modulation of various molecular targets. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by activating the caspase-3 pathway. In the brain, this compound has been found to modulate the activity of the NMDA receptor by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. In the brain, this compound has been shown to improve cognitive function and reduce oxidative stress. This compound has also been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has a relatively low toxicity profile and can be administered orally or intravenously. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide. One area of interest is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further research is needed to fully understand the molecular mechanisms by which this compound exerts its effects in cancer cells and the brain.
Synthesis Methods
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(3-toluidinocarbonyl)phenylamine to yield this compound.
Scientific Research Applications
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In neuroscience, this compound has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease.
properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-[(3-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-15-7-5-9-18(11-15)25-23(27)16-8-6-10-19(12-16)26-24(28)17-13-20(29-2)22(31-4)21(14-17)30-3/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
LFTWUAUTEYYBMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)




![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309304.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)